molecular formula C5H7FO2 B6145855 (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid CAS No. 2165996-90-5

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No. B6145855
CAS RN: 2165996-90-5
M. Wt: 118.1
InChI Key:
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Description

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid (FMCPCA) is a fluorinated organic compound and a derivative of cyclopropane carboxylic acid. It is a colorless liquid with a boiling point of 132 °C and a melting point of -36 °C. FMCPCA has a wide range of applications in organic synthesis and is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. FMCPCA has also been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid acts as a Lewis acid, donating a pair of electrons to the electrophilic species in the reaction. This donation of electrons activates the electrophilic species, allowing it to react with a nucleophilic species. The reaction between the electrophilic and nucleophilic species yields a new product.
Biochemical and Physiological Effects
(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has also been found to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been found to be an inhibitor of the enzyme diacylglycerol lipase, which is involved in the production of endocannabinoids.

Advantages and Limitations for Lab Experiments

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also easy to handle and store, and is stable under a wide range of temperatures and pH levels. However, (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is a highly reactive compound, and care must be taken to ensure that it does not come into contact with other reagents or materials.

Future Directions

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has a wide range of potential applications in organic synthesis and laboratory experiments. Further research is needed to explore the potential applications of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials. In addition, further research is needed to explore the potential biochemical and physiological effects of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid, as well as its potential advantages and limitations in laboratory experiments. Finally, further research is needed to explore the potential applications of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid in the synthesis of organometallic complexes and various heterocyclic compounds.

Synthesis Methods

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be synthesized from the reaction of 1-fluoro-2-methylcyclopropane with chloroacetic acid. This reaction yields a mixture of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid and (1R,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid. The two isomers can be separated by fractional distillation. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can also be synthesized from the reaction of 1-fluoro-2-methylcyclopropane with acetic anhydride. This reaction yields a mixture of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid and (1R,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid, which can be separated by chromatography.

Scientific Research Applications

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been used as a catalyst for a variety of organic reactions. It has been used in the synthesis of a number of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and other materials. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has also been used in the synthesis of a number of organometallic complexes, including cobalt, nickel, and copper complexes. (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has also been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methylcyclopropanone", "hydrogen fluoride", "sodium borohydride", "sodium cyanoborohydride", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "diethyl ether", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclopropanone to 1-fluoro-2-methylcyclopropane", "2-methylcyclopropanone is reacted with hydrogen fluoride in the presence of sodium borohydride as a reducing agent to yield 1-fluoro-2-methylcyclopropane.", "Step 2: Conversion of 1-fluoro-2-methylcyclopropane to 1-fluoro-2-methylcyclopropanol", "1-fluoro-2-methylcyclopropane is reacted with sodium cyanoborohydride in methanol to yield 1-fluoro-2-methylcyclopropanol.", "Step 3: Conversion of 1-fluoro-2-methylcyclopropanol to (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid", "1-fluoro-2-methylcyclopropanol is reacted with sodium hydroxide and sodium bicarbonate in water to yield the corresponding carboxylic acid.", "The carboxylic acid is then purified by recrystallization from diethyl ether and acetic acid to yield the final product, (1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid." ] }

CAS RN

2165996-90-5

Product Name

(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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